molecular formula C18H22N2O2S2 B214268 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

Cat. No. B214268
M. Wt: 362.5 g/mol
InChI Key: HDGKHDYBUHGEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide, also known as TAK-659, is a novel small molecule inhibitor that is being developed for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways of B cells and other immune cells.

Mechanism of Action

The primary mechanism of action of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is the inhibition of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, this compound can disrupt the proliferation and survival of cancer cells and autoimmune cells, and induce apoptosis (programmed cell death) in these cells. Additionally, 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been shown to modulate the activity of other signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are also involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has a number of biochemical and physiological effects that are relevant to its therapeutic potential. For example, this compound can inhibit the activation of B cells and other immune cells, which can reduce the production of pro-inflammatory cytokines and chemokines. It can also induce the apoptosis of cancer cells and autoimmune cells, which can lead to the regression of tumors and the amelioration of autoimmune symptoms. In addition, 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability, low clearance, and long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide for lab experiments is its high potency and selectivity for BTK inhibition, which can allow for precise modulation of the B cell and immune cell signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties in animal models, which can facilitate its use in in vivo studies. However, one limitation of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is its relatively low solubility in water, which can make it difficult to formulate for oral administration or in vitro assays.

Future Directions

There are several potential future directions for the development of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide and related compounds. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the anti-tumor or anti-inflammatory effects. Another direction is the exploration of the use of BTK inhibitors in other diseases, such as viral infections or inflammatory bowel disease, where B cells and other immune cells play a role in the pathogenesis. Finally, there is ongoing research into the optimization of the pharmacokinetic and pharmacodynamic properties of BTK inhibitors, to improve their efficacy and safety in clinical settings.

Synthesis Methods

The synthesis of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide involves several steps, including the preparation of the key intermediate 6-tert-butyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which is then reacted with thiophene-2-carbonyl chloride to form the final product. The overall yield of this process is around 15-20%, and the purity of the final product is typically greater than 98%.

Scientific Research Applications

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in both in vitro and in vivo assays. In particular, this compound has demonstrated potent anti-tumor activity in various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to inhibit the growth of autoimmune cells, such as B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.

properties

Product Name

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

Molecular Formula

C18H22N2O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O2S2/c1-18(2,3)10-6-7-11-13(9-10)24-17(14(11)15(19)21)20-16(22)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H2,19,21)(H,20,22)

InChI Key

HDGKHDYBUHGEKE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3

Origin of Product

United States

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